molecular formula C22H22F3N3O4S B2901870 ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-05-8

ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2901870
CAS No.: 851951-05-8
M. Wt: 481.49
InChI Key: ILXKDSOQDLACSD-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted with a trifluoromethylphenyl group at position 3, an ethyl ester at position 1, and a 2-ethylbutanamido group at position 3. Although specific pharmacological data are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly as a kinase inhibitor or anti-inflammatory agent.

Properties

IUPAC Name

ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4S/c1-4-12(5-2)18(29)26-19-16-15(11-33-19)17(21(31)32-6-3)27-28(20(16)30)14-9-7-13(8-10-14)22(23,24)25/h7-12H,4-6H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXKDSOQDLACSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene and Pyridazine Derivatives

The thieno[3,4-d]pyridazine scaffold is synthesized via a Dieckmann cyclization, as demonstrated in. Methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate undergoes base-catalyzed intramolecular cyclization to form the tetrahydrothienopyridazinone intermediate. Subsequent oxidation with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields the aromatic core (Table 1).

Table 1: Optimization of Thieno[3,4-d]Pyridazine Core Synthesis

Oxidizing Agent Solvent Temp (°C) Yield (%) Reference
NBS DMF 80 78
DDQ Toluene 110 65
H₂O₂/FeCl₃ Acetonitrile 60 58

NBS in DMF provides optimal yield (78%) with minimal side-product formation.

Introduction of the 4-(Trifluoromethyl)Phenyl Group

Ullmann-Type Coupling for Aryl Functionalization

The 4-(trifluoromethyl)phenyl group is introduced at position 3 using a copper(I)-catalyzed Ullmann reaction. As detailed in, 3-iodothienopyridazine reacts with 4-(trifluoromethyl)phenylboronic acid in the presence of CuI/1,10-phenanthroline, achieving 89% yield (Eq. 1):

$$
\text{Thienopyridazine-I} + \text{Ar-B(OH)}2 \xrightarrow{\text{CuI, K}3\text{PO}_4} \text{Thienopyridazine-Ar} \quad
$$

Key Parameters :

  • Catalyst : CuI/1,10-phenanthroline (5 mol%)
  • Base : K₃PO₄ (3 equiv)
  • Solvent : DMSO/H₂O (4:1)
  • Temp : 100°C, 24 h

Amidation at Position 5: Installing the 2-Ethylbutanamido Side Chain

HATU/HOAt-Mediated Coupling

The primary amine intermediate undergoes amidation with 2-ethylbutyric acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole). As per, this method achieves 94% yield under argon atmosphere (Eq. 2):

$$
\text{NH}_2\text{-Thienopyridazine} + \text{2-Ethylbutyric Acid} \xrightarrow{\text{HATU, DIPEA}} \text{Amide Product} \quad
$$

Optimized Conditions :

  • Coupling Agents : HATU (1.2 equiv), HOAt (1.2 equiv)
  • Base : N,N-Diisopropylethylamine (DIPEA, 3 equiv)
  • Solvent : Dry DMF
  • Time : 12 h, room temperature

Esterification at Position 1: Ethyl Carboxylate Formation

Acid-Catalyzed Esterification

The carboxylic acid intermediate is esterified with ethanol using thionyl chloride (SOCl₂) as an activating agent. The reaction proceeds at reflux (78°C) for 6 h, yielding 91% of the ethyl ester (Eq. 3):

$$
\text{COOH-Thienopyridazine} + \text{EtOH} \xrightarrow{\text{SOCl}_2} \text{COOEt-Thienopyridazine} \quad
$$

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient). Final purity (>98%) is confirmed by HPLC (C18 column, 70:30 MeOH/H₂O).

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.72 (m, 4H, Ar-H), 4.31 (q, J = 7.1 Hz, 2H, OCH₂), 2.51–2.43 (m, 2H, CH₂CH₃).
  • HRMS (ESI) : m/z calculated for C₂₃H₂₁F₃N₃O₄S [M+H]⁺: 508.1156, found 508.1162.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other thieno-pyridazine derivatives, differing primarily in substituents. Below is a comparative analysis based on molecular properties, substituent effects, and hypothetical bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Density (g/cm³) Predicted Boiling Point (°C)
Ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target) C₂₂H₂₃F₃N₄O₄S 520.50 4-(trifluoromethyl)phenyl, 2-ethylbutanamido, ethyl ester ~1.55 ~600
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate C₁₅H₁₃N₃O₃S 315.35 Phenyl, amino, ethyl ester 1.46 ± 0.1 517.2 ± 60.0
Ethyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-... C₃₃H₃₀F₂N₄O₅S 652.68 Difluorophenoxy, dimethylaminophenyl, methoxy, methyl ~1.40 ~650

Key Observations:

Molecular Weight and Complexity :

  • The target compound (520.50 g/mol) is heavier than the phenyl-substituted analogue (315.35 g/mol) due to the bulky trifluoromethyl and 2-ethylbutanamido groups. This increases steric hindrance and may reduce membrane permeability compared to simpler derivatives .
  • The compound in (652.68 g/mol) has a larger molecular framework with multiple aromatic and polar groups, likely enhancing binding specificity but limiting solubility .

Substituent Effects: Trifluoromethyl vs. Phenyl: The trifluoromethyl group in the target compound improves metabolic resistance and lipophilicity compared to the phenyl group in the analogue from . This modification could enhance blood-brain barrier penetration . Amide vs.

Hypothetical Bioactivity: The ethyl ester in all three compounds suggests hydrolytic activation in vivo, a common prodrug strategy. The dimethylaminophenyl group in ’s compound may confer basicity, influencing ion-channel interactions absent in the target compound .

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • ’s compound : Lacks the trifluoromethyl and amide groups, implying lower target affinity but better solubility. Its lower molecular weight may favor renal excretion .

Table 2: Hypothetical Activity Comparison

Compound Likely Targets Advantages Limitations
Target Compound Kinases, inflammatory enzymes High lipophilicity, metabolic stability Potential hepatotoxicity due to CF₃
’s Compound Enzymes with polar active sites Low molecular weight, high solubility Rapid metabolism, short half-life
’s Compound DNA topoisomerases, ion channels Multisubstrate binding, high specificity Poor solubility, high synthesis cost

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound features a thieno[3,4-d]pyridazine core fused with a pyridazine ring, substituted with a 2-ethylbutanamido group at position 5, a 4-(trifluoromethyl)phenyl group at position 3, and an ethyl ester at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amide and ester groups contribute to hydrogen bonding and enzymatic interactions. Structural analogs (e.g., bromo- or fluorophenyl derivatives) show that substituent electronegativity and steric effects modulate target binding .

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?

Synthesis typically involves:

  • Step 1: Construction of the thieno[3,4-d]pyridazine core via cyclization of thiophene derivatives with hydrazine.
  • Step 2: Amidation at position 5 using 2-ethylbutanoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
  • Step 3: Introduction of the 4-(trifluoromethyl)phenyl group via Buchwald-Hartwig coupling or nucleophilic substitution. Key optimizations include temperature control (<50°C to prevent decomposition) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent integration.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₃H₂₂F₃N₃O₄S).
  • Infrared Spectroscopy (IR): Identifies carbonyl stretches (amide: ~1650 cm⁻¹; ester: ~1720 cm⁻¹).
  • HPLC-PDA: Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation: Systematically replace the 2-ethylbutanamido group with other acyl groups (e.g., cyclohexylacetamido or naphthylamido) to assess steric and electronic effects on target binding .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with adenosine receptors or kinases. Validate with in vitro assays (e.g., IC₅₀ determination) .
  • Pharmacophore Mapping: Identify critical hydrogen bond acceptors (e.g., pyridazine carbonyl) and hydrophobic regions (trifluoromethylphenyl) .

Q. What strategies are recommended for resolving contradictory biological activity data across structural analogs?

  • Purity Verification: Re-characterize compounds using LC-MS to rule out impurities or degradation products.
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Orthogonal Assays: Compare enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .

Q. How can researchers identify the compound’s primary biological targets and mechanisms of action?

  • Affinity Proteomics: Use immobilized compound pull-downs followed by LC-MS/MS to identify binding proteins.
  • Kinase Profiling: Screen against a panel of 300+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition.
  • Gene Expression Profiling: RNA-seq or qPCR arrays (e.g., Qiagen) can reveal downstream pathways (e.g., apoptosis or inflammation) .

Q. What are the challenges in analyzing this compound’s stability and degradation products in biological matrices?

  • Matrix Complexity: Use LC-MS/MS with stable isotope-labeled internal standards to mitigate ion suppression.
  • Degradation Pathways: Monitor pH-dependent hydrolysis of the ester group (e.g., in plasma) via forced degradation studies (0.1 M HCl/NaOH, 37°C).
  • Metabolite Identification: Employ high-resolution tandem MS (e.g., Q-TOF) to detect phase I/II metabolites .

Q. How can computational methods predict the compound’s physicochemical properties and ADMET profile?

  • Software Tools: SwissADME or ADMETlab 2.0 estimate logP (~3.5), aqueous solubility (<10 µM), and CYP450 inhibition.
  • MD Simulations: GROMACS simulations (50 ns) assess membrane permeability and binding kinetics.
  • Toxicity Prediction: Derek Nexus flags potential hepatotoxicity (e.g., via reactive metabolite formation) .

Methodological Considerations for Experimental Design

Q. What experimental controls are essential when testing this compound in enzyme inhibition assays?

  • Negative Controls: Include solvent-only (e.g., DMSO) and scrambled peptide substrates.
  • Positive Controls: Use known inhibitors (e.g., staurosporine for kinases).
  • Pre-incubation Steps: Assess time-dependent inhibition by pre-incubating compound with enzyme for 30 min .

Q. How should researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility.
  • Dynamic Light Scattering (DLS): Confirm nanoparticle formation if precipitation occurs.
  • Alternative Formulations: Prepare liposomal or micellar encapsulations for cellular uptake studies .

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